1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone
Description
This compound is a synthetic organic molecule featuring a pyrrole ring substituted at the 3-position with a 3-methyl-1-butanone group and at the 5-position with a 4-benzylpiperazinyl carbonyl moiety. The benzylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity, particularly in neurological and cardiovascular targets.
Properties
IUPAC Name |
1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16(2)12-20(25)18-13-19(22-14-18)21(26)24-10-8-23(9-11-24)15-17-6-4-3-5-7-17/h3-7,13-14,16,22H,8-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXBWXANWMUYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrrole intermediate.
Attachment of the Benzyl Group: The benzyl group is typically introduced through a benzylation reaction, where a benzyl halide reacts with the piperazine nitrogen.
Final Coupling: The final step involves coupling the pyrrole-piperazine intermediate with a suitable acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, acyl chlorides for acylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Notes on Methodology and Sources
- Structural Analysis : The SHELX system is widely used for crystallographic refinement, which could aid in resolving the 3D conformation of these compounds if crystallized.
- Synthetic Routes: General procedures for pyrrole-carbonyl derivatives (e.g., malononitrile or cyanoacetate condensations ) may apply to the target compound’s synthesis, though specifics are undocumented.
Biological Activity
1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone, with the CAS number 444151-86-4, is a complex organic compound notable for its unique structural features, including a pyrrole ring and a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N3O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-3-methylbutan-1-one |
| Molecular Weight | 351.46 g/mol |
| CAS Number | 444151-86-4 |
| InChI | InChI=1S/C21H27N3O2/c1-16(2)12-20(25)18-13-19(22-14-18)21(26)24-10-8-23(9-11-24)15-17-6-4-3-5-7-17/h3-7,13-14,16,22H,8-12,15H2,1-2H3 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects.
Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties that could be beneficial in treating conditions such as:
- Neurological Disorders: The compound's structure suggests potential activity in modulating neurotransmitter systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 1-{5-[4-methylpiperazino]carbonyl}-1H-pyrrol-3-yl}-3-methylbutanone | Methyl group instead of benzyl | Similar pharmacological profile |
| 1-{5-[4-(phenyl)piperazino]carbonyl}-1H-pyrrol-3-yl}-3-methylbutanone | Phenyl group instead of benzyl | Potentially different receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
